N-Boc-(S)-(-)-2-amino-1-butanol

Descripción

The exact mass of the compound N-Boc-(S)-(-)-2-amino-1-butanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Boc-(S)-(-)-2-amino-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-(S)-(-)-2-amino-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

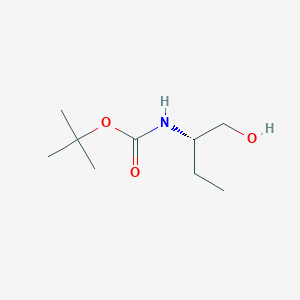

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRGWGOFPUXNOV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460467 | |

| Record name | N-Boc-(S)-(-)-2-amino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150736-72-4 | |

| Record name | N-Boc-(S)-(-)-2-amino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure and stereochemistry of N-Boc-(S)-(-)-2-amino-1-butanol.

An In-Depth Technical Guide to the Structure and Stereochemistry of N-Boc-(S)-(-)-2-amino-1-butanol

Introduction: The Strategic Importance of Chiral Amino Alcohols

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular architecture is paramount. Chiral 1,2-amino alcohols are foundational structural motifs present in a vast array of biologically active molecules and serve as indispensable intermediates in asymmetric synthesis.[] N-Boc-(S)-(-)-2-amino-1-butanol is a preeminent example of such a building block, valued for its defined stereochemistry and the strategic inclusion of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides a comprehensive technical overview of its structure, stereochemistry, synthesis, and analytical characterization, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Stereochemical Definition

The utility of N-Boc-(S)-(-)-2-amino-1-butanol originates from its specific three-dimensional arrangement. Its structure is composed of a butanol backbone with an amino group at the C2 position and a terminal hydroxyl group at the C1 position. The nitrogen atom is protected by a Boc group.

Key Structural Identifiers:

| Identifier | Value | Source |

| CAS Number | 150736-72-4 | [2] |

| Molecular Formula | C₉H₁₉NO₃ | [2][3] |

| Molecular Weight | 189.25 g/mol | [2][3] |

| IUPAC Name | tert-butyl ((2S)-1-hydroxybutan-2-yl)carbamate | N/A |

| Synonyms | N-Boc-L-aminobutanol | N/A |

Stereochemistry Explained:

-

Chiral Center: The molecule possesses a single stereocenter at the second carbon atom (C2), the point of attachment for the amino group.

-

(S)-Configuration: The "S" designation refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents are ranked (by atomic number) as: -NH-Boc > -CH₂OH > -CH₂CH₃ > -H. With the lowest priority group (-H) oriented away from the viewer, the sequence from highest to lowest priority traces a counter-clockwise path, defining it as the (S)-enantiomer.

-

(-)-Levorotatory: The "(-)" prefix is an experimental designation, indicating that a solution of this compound rotates plane-polarized light to the left (levorotatory). This is a physical property and does not have a direct, predictable relationship with the (S/R) configuration.

Sources

A Technical Guide to N-Boc-(S)-(-)-2-amino-1-butanol: A Chiral Building Block for Advanced Drug Development

This technical guide provides an in-depth overview of N-Boc-(S)-(-)-2-amino-1-butanol, a critical chiral intermediate for researchers, scientists, and professionals in drug development. We will explore its chemical identity, physicochemical properties, synthesis, and pivotal applications, with a focus on the scientific principles that underscore its utility in modern pharmaceutical research.

Core Chemical Identity

N-Boc-(S)-(-)-2-amino-1-butanol is a synthetic organic compound valued for its specific stereochemistry and the presence of a tert-butyloxycarbonyl (Boc) protecting group. This structure makes it an essential building block in the asymmetric synthesis of complex molecules.

-

CAS Number : 150736-72-4[1]

-

Molecular Formula : C₉H₁₉NO₃[1]

-

Synonyms : tert-Butyl ((S)-1-hydroxybutan-2-yl)carbamate

The "(S)-(-)" designation is crucial. It indicates that the molecule has a specific three-dimensional arrangement at its chiral center and rotates plane-polarized light in the levorotatory direction. This defined stereochemistry is paramount in pharmaceutical development, as the biological activity of a drug is often dependent on its specific enantiomeric form.[2]

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 40-45°C | [3] |

| Boiling Point | 292.9°C at 760 mmHg | [3] |

| Density | 1.01 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [3] |

Safety Information: This compound is classified as a dangerous good for transport.[1] It may cause burns and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn during handling.[3] Store in a dry, well-ventilated area away from ignition sources.[3]

Synthesis and Mechanism: The Role of the Boc Group

The synthesis of N-Boc-(S)-(-)-2-amino-1-butanol is typically achieved through the N-protection of the parent amino alcohol, (S)-(-)-2-amino-1-butanol. The most common and efficient method involves the reaction with di-tert-butyl dicarbonate (Boc₂O).

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal under mild acidic conditions.[4] This selective protection is fundamental to complex multi-step syntheses, such as peptide synthesis, where specific reactive sites must be masked to ensure the desired reaction occurs.[2]

General Synthesis Protocol

The following protocol outlines a standard laboratory procedure for the N-Boc protection of an amine.

Objective: To synthesize N-Boc-(S)-(-)-2-amino-1-butanol from (S)-(-)-2-amino-1-butanol.

Materials:

-

(S)-(-)-2-amino-1-butanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane, or a water-acetone mixture)

-

Stirring apparatus

-

Reaction flask

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Dissolution: Dissolve 1 molar equivalent of (S)-(-)-2-amino-1-butanol in a suitable solvent within a reaction flask.

-

Reagent Addition: Add a slight molar excess (e.g., 1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[4]

-

Workup: Once the reaction is complete, the mixture is typically washed with aqueous solutions to remove byproducts. The organic layer containing the product is separated.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure using a rotary evaporator.[4] Further purification can be achieved by column chromatography if necessary.

Causality: The use of Boc₂O is a strategic choice. It reacts chemoselectively with the nucleophilic amine group of the amino alcohol without affecting the hydroxyl group. This is because the amine is a stronger nucleophile than the alcohol under these reaction conditions. This selectivity avoids the formation of unwanted side products and ensures a high yield of the desired N-protected compound.[5]

Applications in Drug Development and Peptide Synthesis

N-Boc-(S)-(-)-2-amino-1-butanol is a valuable intermediate, primarily due to its bifunctional nature (a protected amine and a free hydroxyl group) and its fixed stereochemistry.

Chiral Building Block

As a chiral intermediate, it serves as a foundational piece in the synthesis of enantiomerically pure pharmaceuticals.[2][] This is critical because different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic and the other being inactive or even toxic.

Solid-Phase Peptide Synthesis (SPPS)

The most prominent application is in Boc-chemistry for Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield.[7] In this workflow, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support.

The workflow for incorporating a Boc-protected amino acid is as follows:

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow Explained:

-

Deprotection: The Boc group on the N-terminus of the resin-bound peptide is removed using a strong acid, typically trifluoroacetic acid (TFA).[7][8]

-

Neutralization: The newly formed free amino group (as a salt) is neutralized with a base to prepare it for the next step.

-

Coupling: The next N-Boc protected amino acid (like N-Boc-(S)-(-)-2-amino-1-butanol, if it were being used to introduce a specific non-standard residue) is activated and coupled to the free amino group, elongating the peptide chain.

-

Final Cleavage: After the desired sequence is assembled, the completed peptide is cleaved from the solid resin support, often using hazardous reagents like hydrogen fluoride (HF), which also removes side-chain protecting groups.[9][10]

The use of Boc-protected amino alcohols like the topic compound allows for the introduction of modified or unnatural amino acid analogs into peptide chains, which can enhance their stability, bioavailability, or therapeutic effect.[][11]

Conclusion

N-Boc-(S)-(-)-2-amino-1-butanol is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical science. Its defined stereochemistry and the strategic placement of the Boc protecting group provide chemists with precise control over molecular architecture. This control is fundamental to the rational design of modern therapeutics, particularly in the fields of peptide-based drugs and asymmetric synthesis. A thorough understanding of its properties, synthesis, and application logic is therefore indispensable for any scientist working at the forefront of drug discovery and development.

References

-

Chem-Impex. (n.d.). (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-Boc-(S)-2-Amino-1-Butanol. Retrieved from [Link]

- Google Patents. (n.d.). CN105481703A - Method for synthesizing (S)-2-aminobutanol.

- [Source Organization]. (2026, January 6). Why N-BOC-(R)-1-AMINO-2-PROPANOL is a Go-To Intermediate for Pharmaceutical R&D.

- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- [Source Organization]. (n.d.). Overview of Custom Peptide Synthesis.

- [Source Organization]. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14249-14267.

- Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.

-

AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis. Retrieved from [Link]

- Ben-Rajab, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6.

- [Source Organization]. (2025, August 6). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

-

NIST. (n.d.). 1-Butanol, 2-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-chemistry.org [organic-chemistry.org]

- 7. peptide.com [peptide.com]

- 8. Overview of Custom Peptide Synthesis [peptide2.com]

- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

The Indispensable Role of Chiral Amino Alcohols in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols represent a class of high-value organic compounds that are foundational to modern asymmetric synthesis. Their stereochemistry is frequently pivotal for biological activity, positioning their enantioselective synthesis as a critical endeavor in medicinal chemistry and process development.[1] This guide provides a comprehensive exploration of the multifaceted roles of chiral amino alcohols, detailing their application as catalysts, ligands, and crucial building blocks (synthons). It delves into key synthetic methodologies, supported by quantitative data on reaction efficiency and stereoselectivity, and presents detailed experimental protocols for significant reactions, thereby offering a holistic view for professionals in drug development and chemical research.

Introduction: The Strategic Importance of Chirality in Amino Alcohols

Amino alcohols are organic compounds characterized by the presence of both an amine and an alcohol functional group. The chirality of these molecules, arising from the specific three-dimensional arrangement of these functional groups around stereocenters, is fundamental to their interaction with biological targets like enzymes and receptors.[1] This molecular recognition is a cornerstone of the efficacy and safety of a multitude of pharmaceutical agents.[1][2]

Enantiomerically pure amino alcohols are indispensable synthons in the pharmaceutical industry, forming the structural backbone of a wide array of therapeutics.[1] Notable examples include beta-blockers, antivirals, and anticancer drugs.[1] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds is an area of continuous and intensive research.[1] Chiral 1,2-amino alcohols, in particular, are prevalent structural motifs in many drug molecules such as epinephrine, norepinephrine, (R)-phenylephrine, (R)-salbutamol, and (R)-denopamine.[3]

The synthesis of enantiomerically pure 1,2-amino alcohols via catalytic asymmetric hydrogenation or transfer hydrogenation offers significant economic and environmental advantages over classical resolution methods.[3] Asymmetric transfer hydrogenation, in particular, is advantageous as it does not require pressurized equipment.[3]

The Multifaceted Roles of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are versatile tools in the hands of synthetic chemists, primarily serving in three distinct but often interconnected roles: as chiral catalysts, as chiral ligands for metal-based catalysts, and as chiral synthons for the construction of complex molecules.

Chiral Amino Alcohols as Organocatalysts

In their own right, chiral amino alcohols can function as effective organocatalysts, facilitating a variety of asymmetric transformations. A prominent example is their use in the formation of chiral oxazaborolidines for the asymmetric reduction of prochiral ketones. These catalysts, often derived from proline, create a chiral environment that directs the stereoselective addition of a hydride to the carbonyl group.

Chiral Amino Alcohols as Ligands for Asymmetric Catalysis

Perhaps their most extensive application is as chiral ligands that coordinate with metal centers to form highly effective asymmetric catalysts.[4] These bidentate ligands, with their Lewis basic amino and hydroxyl groups, form stable chelate complexes with metals, thereby creating a well-defined chiral pocket around the active site.[4] This sterically constrained environment forces substrates to approach the metal center in a specific orientation, leading to the preferential formation of one enantiomer.

This strategy has been successfully applied to a wide range of asymmetric reactions, including:

-

Asymmetric Reduction of Ketones: Chiral amino alcohol-based ligands are crucial in catalysts for the asymmetric transfer hydrogenation of ketones and imines.[5]

-

Asymmetric Alkylation and Arylation: They are instrumental in the enantioselective addition of organozinc reagents to aldehydes.[5][6]

-

Asymmetric Aldol and Mannich Reactions: By controlling the facial selectivity of enolate attack on aldehydes or imines, these ligands enable the synthesis of chiral β-hydroxy ketones and β-amino ketones, respectively.

-

Asymmetric Cyanosilylation: The addition of trimethylsilyl cyanide to aldehydes is another transformation where chiral amino alcohol-metal complexes provide high levels of enantioselectivity.[6]

The versatility of these ligands is further enhanced by the ease with which their steric and electronic properties can be tuned by modifying the substituents on the amino alcohol backbone.

Chiral Amino Alcohols as Chiral Synthons

Enantiomerically pure amino alcohols are invaluable chiral building blocks for the synthesis of complex molecules, particularly pharmaceuticals and natural products.[1][7] The "chiral pool" of readily available amino acids serves as a convenient and often inexpensive source for the synthesis of a diverse range of chiral amino alcohols.[1][4][6] A simple reduction of the carboxylic acid functionality of an amino acid directly yields the corresponding chiral amino alcohol, preserving the stereochemical integrity of the starting material.[1]

These synthons are then incorporated into larger molecules, transferring their chirality to the final product. The side chain of the potent anticancer drug Taxol, for instance, is derived from a chiral amino alcohol.[1]

Core Strategies for the Asymmetric Synthesis of Chiral Amino Alcohols

The demand for enantiomerically pure amino alcohols has driven the development of several powerful synthetic strategies.

Chiral Pool Synthesis

As mentioned, the use of naturally occurring chiral starting materials, primarily α-amino acids, is a traditional and direct approach.[1] This method leverages the high optical purity of the starting material to produce enantiomerically pure amino alcohols.[1]

Asymmetric Hydrogenation and Transfer Hydrogenation

The catalytic asymmetric hydrogenation of α-amino ketones or their corresponding imines is a highly efficient method for producing chiral amino alcohols.[3][8] This approach often utilizes chiral rhodium or ruthenium complexes as catalysts.[3][9] Asymmetric transfer hydrogenation offers a practical alternative that avoids the need for high-pressure hydrogen gas.[3]

Asymmetric Aminohydroxylation of Olefins

The Sharpless asymmetric aminohydroxylation allows for the direct conversion of prochiral olefins into chiral amino alcohols with high enantioselectivity. This powerful reaction introduces both the amino and hydroxyl groups in a single, stereocontrolled step.

Biocatalytic Approaches

The use of enzymes, such as amine dehydrogenases, is a growing area in the synthesis of chiral amino alcohols.[7] These biocatalysts can exhibit exquisite chemo-, regio-, and enantioselectivities, often under mild reaction conditions.[2][7] For example, engineered amine dehydrogenases have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols.[7]

Data Presentation: Performance of Chiral Amino Alcohols in Asymmetric Synthesis

The effectiveness of different chiral amino alcohols and their derived catalysts is typically evaluated based on the yield and enantiomeric excess (e.e.) of the desired product. The following tables summarize representative data for key asymmetric transformations.

Table 1: Asymmetric Diethylzinc Addition to Benzaldehyde Catalyzed by Chiral Amino Alcohols

| Chiral Amino Alcohol Ligand | Catalyst System | Yield (%) | e.e. (%) |

| (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanolamine | Ti(OiPr)₄ | 95 | 98 |

| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | In Situ generated from ligand and Et₂Zn | 92 | 96 |

| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | In Situ generated from ligand and Et₂Zn | 98 | >99 |

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone

| Chiral Amino Alcohol Ligand | Catalyst System | Yield (%) | e.e. (%) |

| (1R,2S)-(-)-Norephedrine | RuCl₂(PPh₃)₃ | 96 | 95 |

| (S)-Proline derived oxazaborolidine | BH₃·SMe₂ | 94 | 97 |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | [Rh(cod)Cl]₂ | 99 | 98 |

Experimental Protocols

To provide a practical context, detailed experimental protocols for two key applications of chiral amino alcohols are provided below.

Protocol: Asymmetric Reduction of an α-Amino Ketone via Transfer Hydrogenation

This protocol describes a general procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of an unprotected α-ketoamine to yield a chiral 1,2-amino alcohol.[3]

Materials:

-

α-Amino ketone hydrochloride (1.0 eq)

-

[RuCl₂(p-cymene)]₂ (0.005 eq)

-

Chiral diamine ligand (e.g., (R,R)-TsDPEN) (0.01 eq)

-

Formic acid/triethylamine azeotrope (5:2) (5.0 eq)

-

Solvent (e.g., Methanol)

Procedure:

-

To a reaction vessel, add the α-amino ketone hydrochloride, [RuCl₂(p-cymene)]₂, and the chiral diamine ligand.

-

De-gas the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the degassed solvent, followed by the formic acid/triethylamine azeotrope.

-

Heat the reaction mixture to the desired temperature (e.g., 40-75 °C) and stir for the required time (e.g., 4-24 hours), monitoring by TLC or LC-MS.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., acetone) and filter if necessary.[3]

-

The crude product can be purified by crystallization or column chromatography.[3]

Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC analysis and compared to literature values for the specific substrate and catalyst system. The yield should be calculated after purification and characterization (e.g., by ¹H NMR and ¹³C NMR).

Protocol: Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol outlines a general procedure for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Materials:

-

Chiral amino alcohol (e.g., (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine) (0.05 eq)

-

Aldehyde (1.0 eq)

-

Diethylzinc (1.1 M solution in toluene) (1.2 eq)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the chiral amino alcohol and anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add the diethylzinc solution and stir for 30 minutes at 0 °C.

-

Add the aldehyde dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Self-Validation: The enantiomeric excess of the resulting secondary alcohol should be determined by chiral HPLC or GC analysis. The absolute configuration can be determined by comparison to known compounds or by derivatization.

Visualizations

Logical Relationship: The Roles of Chiral Amino Alcohols

Caption: The central role of chiral amino alcohols and their origins.

Experimental Workflow: Asymmetric Transfer Hydrogenation

Caption: A step-by-step workflow for asymmetric transfer hydrogenation.

Conclusion

Chiral amino alcohols are undeniably a cornerstone of modern asymmetric synthesis. Their utility as catalysts, ligands, and synthons provides chemists with a powerful and versatile toolkit for the construction of enantiomerically pure molecules. The continued development of novel synthetic methods, including biocatalytic and advanced catalytic systems, promises to further expand the applications of these indispensable compounds. For researchers and professionals in drug development, a deep understanding of the synthesis and application of chiral amino alcohols is essential for the design and efficient production of the next generation of chiral therapeutics.

References

-

Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: New Approach Facilitates Chiral Amino Alcohol Synthesis Source: Westlake University News URL: [Link]

-

Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: PubMed Central URL: [Link]

-

Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-

Title: New enantioselective catalysts based on chiral amino alcohols Source: PolyU Electronic Theses URL: [Link]

-

Title: Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis Source: Frontiers in Chemistry URL: [Link]

-

Title: Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis Source: ResearchGate URL: [Link]

-

Title: Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands Source: PubMed Central URL: [Link]

-

Title: Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: PubMed Central URL: [Link]

-

Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: MDPI URL: [Link]

-

Title: Approaches to the Asymmetric Synthesis of Unusual Amino Acids Source: ACS Publications URL: [Link]

-

Title: Synthesis of 1,2-amino alcohols Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 7. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 9. renyi.hu [renyi.hu]

N-Boc-(S)-(-)-2-amino-1-butanol solubility and stability data.

An In-Depth Technical Guide to the Solubility and Stability of N-Boc-(S)-(-)-2-amino-1-butanol

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the solubility and stability of N-Boc-(S)-(-)-2-amino-1-butanol, a key chiral building block in modern organic synthesis and pharmaceutical development. The insights and protocols herein are designed for researchers, scientists, and drug development professionals to ensure the effective use and storage of this important compound.

Introduction: The Role and Structure of N-Boc-(S)-(-)-2-amino-1-butanol

N-Boc-(S)-(-)-2-amino-1-butanol, also known as tert-butyl ((S)-1-hydroxybutan-2-yl)carbamate, is a valuable chiral intermediate. Its structure features a primary alcohol and a Boc-protected amine on a chiral backbone. This unique combination makes it a versatile starting material for the synthesis of a wide array of pharmaceuticals and other complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application, as it masks the reactivity of the amine group, allowing for selective transformations at other parts of the molecule. Understanding its solubility and stability is paramount for its successful application in synthesis, purification, and formulation.

Solubility Profile

The solubility of N-Boc-(S)-(-)-2-amino-1-butanol is dictated by its molecular structure, which contains both a nonpolar Boc group and a polar hydroxyl group. This amphiphilic nature results in a varied solubility profile across different solvents.

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data is not widely published, a combination of supplier information and empirical observations in a laboratory setting provides a functional understanding of its solubility.

| Solvent Class | Solvent Example | Solubility | Rationale |

| Alcohols | Methanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with both the hydroxyl and the carbamate groups of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this compound. | |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | The moderate polarity of DCM is well-suited to dissolve the entire molecule. |

| Chloroform | Soluble | Similar to DCM, chloroform is an effective solvent. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, aiding in solvation. |

| Diethyl Ether | Moderately Soluble | The lower polarity of diethyl ether compared to THF makes it a less effective solvent. | |

| Esters | Ethyl Acetate | Soluble | This is a common solvent for the extraction and purification of N-Boc protected amino alcohols. |

| Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The nonpolar nature of hydrocarbons makes them poor solvents for this polar molecule. Often used as an anti-solvent for crystallization. |

| Aqueous | Water | Sparingly Soluble | The presence of the large, nonpolar Boc group limits its solubility in water despite the presence of a hydroxyl group. |

Experimental Protocol: Determining Solubility via the Shake-Flask Method

This protocol describes a reliable method for determining the solubility of N-Boc-(S)-(-)-2-amino-1-butanol in a given solvent. The principle involves saturating the solvent with the compound and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of N-Boc-(S)-(-)-2-amino-1-butanol to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. For faster separation, centrifugation can be used.

-

Sampling and Dilution: Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with FID detection.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This is a gold-standard method for solubility determination due to its simplicity and reliability.

-

Extended Equilibration Time: This ensures that the system has reached a true thermodynamic equilibrium, providing an accurate measure of solubility.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

Diagram of Solubility Determination Workflow:

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of N-Boc-(S)-(-)-2-amino-1-butanol is largely governed by the lability of the Boc protecting group, which is sensitive to acidic conditions.

Stability Under Various Conditions

| Condition | Stability | Degradation Pathway |

| Acidic pH (pH < 4) | Unstable | The Boc group is readily cleaved under acidic conditions to yield the free amine, isobutylene, and carbon dioxide. |

| Neutral pH (pH 6-8) | Stable | The compound is generally stable at neutral pH. |

| Basic pH (pH > 9) | Generally Stable | The Boc group is stable to most basic conditions. However, very strong bases may lead to other reactions. |

| Temperature | Stable at room temperature. The compound has a melting point of 60-62 °C and a boiling point of 108-110 °C at 0.5 mmHg, indicating good thermal stability for typical laboratory use. | High temperatures, especially in the presence of catalysts, can lead to decomposition. |

| Light | Generally Stable | No significant photolability has been reported under normal laboratory light conditions. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways. This protocol outlines a typical approach for N-Boc-(S)-(-)-2-amino-1-butanol.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of N-Boc-(S)-(-)-2-amino-1-butanol in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

-

Basic: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat.

-

Oxidative: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal: Heat the stock solution at an elevated temperature (e.g., 80 °C).

-

Photolytic: Expose the stock solution to UV light.

-

-

Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A mass spectrometer (MS) can be coupled to the HPLC to identify the degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (unstressed) to identify and quantify the degradation products.

Trustworthiness of the Protocol:

This protocol is self-validating because it includes a control sample and multiple time points, allowing for the clear identification of changes over time due to the applied stress. The use of a stability-indicating analytical method ensures that the measurements are accurate and specific.

Diagram of Stability Testing Workflow:

Spectroscopic Characterization of N-Boc-(S)-(-)-2-amino-1-butanol: A Technical Guide

Introduction

N-Boc-(S)-(-)-2-amino-1-butanol is a chiral building block of significant interest in the synthesis of pharmaceuticals and other biologically active molecules. The presence of both a hydroxyl and a Boc-protected amine functionality on a chiral scaffold makes it a versatile intermediate for the construction of complex molecular architectures. Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. This technical guide provides an in-depth analysis of the spectroscopic data for N-Boc-(S)-(-)-2-amino-1-butanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the amine is a critical step in the synthetic utility of 2-amino-1-butanol. This modification allows for selective reactions at the hydroxyl group while the amine remains masked, preventing unwanted side reactions. A thorough understanding of the spectroscopic signature of the resulting N-Boc protected compound is essential for reaction monitoring, quality control, and regulatory submissions.

Synthesis Overview

The preparation of N-Boc-(S)-(-)-2-amino-1-butanol typically involves the reaction of (S)-(-)-2-amino-1-butanol with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The base, often a tertiary amine like triethylamine or an inorganic base such as sodium bicarbonate, facilitates the nucleophilic attack of the amino group on the Boc anhydride. The reaction is generally carried out in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature.[1]

Spectroscopic Data Analysis

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of N-Boc-(S)-(-)-2-amino-1-butanol. The following sections detail the expected and observed spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of N-Boc-(S)-(-)-2-amino-1-butanol is characterized by distinct signals corresponding to the protons of the butanol backbone and the Boc protecting group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.55 - 3.65 | m | 1H | -CH (NHBoc)- |

| b | ~3.40 - 3.50 | m | 2H | -CH ₂OH |

| c | ~4.80 - 5.00 | d (broad) | 1H | -NH - |

| d | ~1.45 | s | 9H | -C(CH ₃)₃ |

| e | ~1.35 - 1.55 | m | 2H | -CH ₂CH₃ |

| f | ~0.90 | t | 3H | -CH₂CH ₃ |

| g | ~2.00 - 2.50 | s (broad) | 1H | -OH |

Note: Chemical shifts are predicted based on the analysis of similar structures and the known effects of the Boc protecting group. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The downfield shift of the methine proton (a ) adjacent to the nitrogen atom is a direct consequence of the electron-withdrawing nature of the carbamate group. The large singlet at approximately 1.45 ppm is the characteristic signal for the nine equivalent protons of the tert-butyl group. The broad signals for the NH and OH protons are due to chemical exchange and can be confirmed by a D₂O exchange experiment, which would lead to their disappearance from the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-Boc-(S)-(-)-2-amino-1-butanol gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~65 | -C H₂OH |

| 2 | ~55 | -C H(NHBoc)- |

| 3 | ~25 | -C H₂CH₃ |

| 4 | ~10 | -CH₂C H₃ |

| 5 | ~156 | -C =O (carbamate) |

| 6 | ~79 | -C (CH₃)₃ |

| 7 | ~28 | -C(C H₃)₃ |

The carbonyl carbon of the Boc group is typically observed in the range of 155-157 ppm. The quaternary carbon of the tert-butyl group appears around 79 ppm, while the methyl carbons of the Boc group resonate at approximately 28 ppm. The chemical shifts of the butanol backbone carbons are influenced by the presence of the hydroxyl and N-Boc groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-Boc-(S)-(-)-2-amino-1-butanol will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3400 (broad) | Strong | O-H | Stretching |

| ~3350 | Medium | N-H | Stretching |

| ~2960, ~2870 | Strong | C-H (alkyl) | Stretching |

| ~1690 | Strong | C=O (carbamate) | Stretching |

| ~1520 | Medium | N-H | Bending |

| ~1170 | Strong | C-O (carbamate) | Stretching |

| ~1050 | Strong | C-O (alcohol) | Stretching |

The broad O-H stretch is indicative of hydrogen bonding. The strong absorption around 1690 cm⁻¹ is a hallmark of the carbonyl group in the Boc protecting group. The presence of both N-H and O-H stretching bands confirms the successful protection of the amine and the presence of the free hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. For N-Boc-(S)-(-)-2-amino-1-butanol (C₉H₁₉NO₃), the expected molecular weight is 189.25 g/mol .

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 190. A sodium adduct [M+Na]⁺ at m/z 212 may also be present.

Under electron ionization (EI), the molecular ion peak at m/z 189 may be weak or absent. Key fragmentation pathways would involve the loss of the tert-butyl group or isobutylene from the Boc protecting group, leading to characteristic fragment ions.

Table 4: Expected Mass Spectral Fragments (EI)

| m/z | Fragment |

| 132 | [M - C₄H₉]⁺ |

| 116 | [M - C₄H₉O]⁺ |

| 100 | [M - C₅H₉O₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound. The prominent peak at m/z 57 is a strong indicator of the presence of the Boc group.

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-(S)-(-)-2-amino-1-butanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or EI). Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Molecular Structure and Fragmentation

Caption: Key Fragmentation Pathways in Mass Spectrometry

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the identification and characterization of N-Boc-(S)-(-)-2-amino-1-butanol. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for the unambiguous confirmation of its structure and purity. This information is invaluable for researchers and professionals in the fields of organic synthesis and drug development, ensuring the quality and integrity of this important chiral building block in their scientific endeavors. The provided experimental protocols serve as a practical reference for obtaining high-quality spectroscopic data.

References

-

PubChem. (S)-(+)-2-Amino-1-butanol. National Center for Biotechnology Information. [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

Sources

Introduction to chiral auxiliaries for stereoselective reactions.

An In-Depth Technical Guide to Chiral Auxiliaries for Stereoselective Reactions

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the theory and practical application of chiral auxiliaries in stereoselective synthesis. It moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

The Fundamental Principle: Transforming Enantioselective Challenges into Diastereoselective Solutions

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug is often confined to a single stereoisomer. Asymmetric synthesis aims to achieve this selectivity, and the use of chiral auxiliaries is a powerful and reliable strategy to this end.[1][2]

A chiral auxiliary is an optically active compound that is temporarily incorporated into a prochiral substrate.[2][3] This covalent attachment transforms the substrate into a chiral molecule with two or more stereocenters. Subsequent reactions are then directed by the stereochemistry of the auxiliary, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[4][5] Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like chromatography or crystallization. Finally, the auxiliary is cleaved from the desired product and can, in principle, be recovered and reused.[2][5]

The entire process can be visualized as a three-step cycle:

Figure 1: The general workflow for the application of a chiral auxiliary in asymmetric synthesis.

The key advantage of this approach is the conversion of a difficult-to-control enantioselective reaction into a more readily manageable diastereoselective one. The energy difference between the diastereomeric transition states is typically larger than that between enantiomeric transition states, leading to higher stereoselectivity.[5][6]

A Survey of Seminal Chiral Auxiliaries: A Comparative Analysis

The choice of a chiral auxiliary is dictated by the specific transformation, the substrate, and the desired stereochemical outcome. Several classes of auxiliaries have been developed, each with its own set of advantages and optimal applications.

| Chiral Auxiliary Class | Representative Examples | Key Applications | Mechanism of Stereocontrol |

| Evans' Oxazolidinones | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, (4S)-4-isopropyloxazolidin-2-one | Aldol reactions, alkylations, Diels-Alder reactions.[4] | Formation of a chelated (Z)-enolate, where one face is sterically shielded by the substituent on the oxazolidinone ring.[7] |

| Myers' Pseudoephedrine Amides | (1R,2R)- and (1S,2S)-Pseudoephedrine | Asymmetric alkylation to produce α-substituted carboxylic acids, ketones, and alcohols.[4][8] | Formation of a lithium chelated (Z)-enolate, with one face blocked by the auxiliary's alkoxide and associated solvent molecules.[4] |

| Oppolzer's Camphorsultams | (+)- and (-)-2,10-Camphorsultam | Conjugate additions, Diels-Alder reactions, aldol reactions.[4] | Chelation of the carbonyl and sulfonyl oxygens to a Lewis acid, creating a rigid conformation that directs the approach of the electrophile or nucleophile.[9] |

| Enders' SAMP/RAMP Hydrazones | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) | Asymmetric alkylation of aldehydes and ketones.[10] | The metallated hydrazone forms a rigid, chelated structure that directs the approach of the electrophile from the sterically less hindered face. |

In Focus: The Evans' Oxazolidinone Auxiliary in a Stereoselective Aldol Reaction

The Evans' aldol reaction is a benchmark for reliable and highly stereoselective carbon-carbon bond formation.[5][11] The oxazolidinone auxiliary, derived from readily available amino alcohols, effectively controls the stereochemistry at two contiguous carbon atoms.[4]

Mechanism of Diastereoselection

The stereochemical outcome of the Evans' aldol reaction is rationalized by the Zimmerman-Traxler model. The process begins with the "soft" enolization of the N-acylated oxazolidinone using a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered base like diisopropylethylamine (DIPEA). This selectively forms the (Z)-enolate.[11] The boron enolate then reacts with an aldehyde through a chair-like six-membered transition state.[6]

Figure 2: Key elements influencing the stereochemical outcome in the Evans' aldol transition state.

The substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group) sterically blocks one face of the enolate, forcing the aldehyde to approach from the opposite face. To minimize 1,3-diaxial interactions within the chair transition state, the aldehyde's R group preferentially occupies an equatorial position. This arrangement locks in the stereochemistry of the two newly formed chiral centers, reliably producing the syn-aldol product.[4]

Experimental Protocol: Asymmetric Synthesis of a syn-Aldol Product

This protocol describes a typical Evans' aldol reaction between propionyl-substituted (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and isobutyraldehyde.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-N-propionyloxazolidin-2-one

-

Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂

-

Diisopropylethylamine (DIPEA)

-

Isobutyraldehyde

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation:

-

Dissolve the N-propionyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M) in a flame-dried, argon-purged flask.

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv).

-

Stir the resulting solution at -78 °C for 30 minutes.

-

-

Aldol Addition:

-

Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

-

Workup:

-

Quench the reaction at 0 °C by the addition of MeOH (equal volume to CH₂Cl₂), followed by a buffer solution of saturated NaHCO₃ and 30% H₂O₂ (1:1 v/v).

-

Stir the biphasic mixture vigorously for 1 hour at room temperature.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with saturated Na₂SO₃ and brine, then dry over MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

-

Auxiliary Removal: Recovering the Product and Recycling the Auxiliary

A key feature of a good chiral auxiliary is its facile removal under conditions that do not epimerize the newly created stereocenters. The Evans' oxazolidinone auxiliary can be cleaved to reveal a variety of functional groups.[4]

| Cleavage Reagent | Resulting Functional Group |

| Lithium hydroxide (LiOH) / Hydrogen peroxide (H₂O₂) | Carboxylic Acid |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

| Lithium borohydride (LiBH₄) | Primary Alcohol |

| Sodium methoxide (NaOMe) in Methanol | Methyl Ester |

| Benzyl alcohol / n-Butyllithium | Benzyl Ester |

| N,O-Dimethylhydroxylamine hydrochloride / AlMe₃ | Weinreb Amide |

For example, to obtain the corresponding β-hydroxy carboxylic acid, the aldol product can be treated with a solution of lithium hydroxide and hydrogen peroxide in a mixture of tetrahydrofuran and water. This saponification cleaves the amide bond, releasing the desired product and the recoverable oxazolidinone auxiliary.

Strategic Considerations and Future Outlook

While the use of chiral auxiliaries is a powerful and well-established strategy, it is not without its drawbacks. The need to append and remove the auxiliary adds two steps to the overall synthetic sequence, and the auxiliary itself is used in stoichiometric amounts, which can be a significant cost factor on a large scale.[4]

Despite these considerations, chiral auxiliaries remain a go-to method, particularly in the early stages of drug discovery and complex molecule synthesis, due to their high reliability, predictability, and the vast body of literature supporting their application.[4] The development of new auxiliaries that are more efficient and can be cleaved under milder conditions continues to be an active area of research. Furthermore, the insights gained from understanding the mechanisms of auxiliary-controlled reactions have been instrumental in the development of asymmetric catalysis, which aims to achieve the same high levels of stereocontrol using only a substoichiometric amount of a chiral catalyst.

References

-

Wikipedia. Chiral auxiliary. [Link]

-

University of York. Asymmetric Synthesis. [Link]

- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

- Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.

- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.

-

Jones, M. S. (2017). D.7 Chiral auxiliaries (HL). YouTube. [Link]

- Gao, S. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University.

-

Chem-Station. (2014). Evans Aldol Reaction. [Link]

-

Molecules and Materials. (2007). Myers Asymmetric Alkylation. [Link]

-

Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

- Reddy, L. R., et al. (2007). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 72(19), 7260-7266.

-

ChemTube3D. Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. [Link]

- Enders, D. (1984). Asymmetric Synthesis. In J. D. Morrison (Ed.), Asymmetric Synthesis (Vol. 3, pp. 275-339). Academic Press.

-

Wikipedia. Enders SAMP/RAMP hydrazone alkylation reaction. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. youtube.com [youtube.com]

- 3. summit.sfu.ca [summit.sfu.ca]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. york.ac.uk [york.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. york.ac.uk [york.ac.uk]

- 8. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 11. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Methodological & Application

Application Notes & Protocols: Leveraging N-Boc-(S)-(-)-2-amino-1-butanol for Asymmetric Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-Boc-(S)-(-)-2-amino-1-butanol as a precursor to a powerful chiral auxiliary for asymmetric synthesis. This document details the conversion of the starting amino alcohol into a functional oxazolidinone auxiliary, its application in diastereoselective alkylation, and the final cleavage to yield enantiomerically enriched products.

Introduction: The Logic of Chiral Auxiliaries

N-Boc-(S)-(-)-2-amino-1-butanol is a valuable starting material for creating an (S)-4-ethyl-2-oxazolidinone auxiliary. The ethyl group at the C4 position provides the necessary steric hindrance to direct incoming reagents, thereby controlling the formation of the new stereocenter on the substrate. This guide will walk through the entire process, from activating the precursor to obtaining the final chiral molecule.

Overall Experimental Workflow

The conversion of N-Boc-(S)-(-)-2-amino-1-butanol into a functional chiral auxiliary and its use in asymmetric alkylation follows a well-defined, multi-step sequence. This process is designed to first create the rigid, stereodirecting scaffold, attach the substrate, perform the key stereocenter-forming reaction, and finally release the chiral product.

Caption: General workflow for using N-Boc-(S)-(-)-2-amino-1-butanol as an auxiliary precursor.

Part 1: Preparation of the (S)-4-Ethyl-2-Oxazolidinone Auxiliary

The initial starting material, an N-Boc protected amino alcohol, must first be converted into the cyclic oxazolidinone structure. This involves an intramolecular SN2 reaction.[4] Subsequently, the Boc protecting group on the oxazolidinone nitrogen must be removed to allow for the attachment of the prochiral substrate.

Protocol 1.1: Synthesis of (S)-4-Ethyl-3-Boc-2-oxazolidinone via Intramolecular Cyclization

This procedure first activates the primary alcohol as a mesylate, which then serves as a leaving group for the intramolecular backside attack by the nitrogen of the carbamate, proceeding with inversion of configuration at the alcohol carbon is not a factor here as it's a primary alcohol.[4]

Materials:

-

N-Boc-(S)-(-)-2-amino-1-butanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-(S)-(-)-2-amino-1-butanol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA (1.2 eq) dropwise, followed by the slow, dropwise addition of MsCl (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. Caution: The mesylate intermediate can be unstable and is typically used immediately in the next step without extensive purification.

-

Dissolve the crude mesylate in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add t-BuOK (1.2 eq) or NaH (1.2 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the formation of the oxazolidinone.

-

Carefully quench the reaction with water. Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield (S)-4-Ethyl-3-Boc-2-oxazolidinone.

Protocol 1.2: N-Boc Deprotection to Yield the Free Auxiliary

The Boc group is an acid-labile protecting group.[] Trifluoroacetic acid (TFA) is commonly used for its efficient removal.[6][7]

Materials:

-

(S)-4-Ethyl-3-Boc-2-oxazolidinone

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Boc-protected oxazolidinone (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add TFA (5-10 eq), often as a 1:1 mixture with DCM, dropwise.

-

Stir the reaction at 0 °C to room temperature for 1-3 hours. The deprotection produces isobutylene and CO₂, so ensure adequate ventilation.[]

-

Monitor the reaction by TLC. Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

-

Extract the product with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield (S)-4-Ethyl-2-oxazolidinone, which can be purified further by chromatography or recrystallization if necessary.

Protocol 1.3: Acylation of the Auxiliary

With the free secondary amine, the auxiliary can now be coupled with a prochiral carboxylic acid derivative (typically an acid chloride or anhydride) to form the N-acyl imide substrate for the asymmetric reaction.[]

Materials:

-

(S)-4-Ethyl-2-oxazolidinone

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Acyl chloride (e.g., propionyl chloride)

Procedure:

-

Dissolve the (S)-4-Ethyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-BuLi (1.05 eq) dropwise. Stir for 15-20 minutes at -78 °C to form the lithium salt.

-

Add the desired acyl chloride (1.1 eq) dropwise to the solution.

-

Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature over 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify by flash column chromatography to yield the pure N-acyl oxazolidinone.

Part 2: Diastereoselective Enolate Alkylation

The stereoselectivity of the alkylation step is governed by the formation of a rigid, chelated (Z)-enolate, where the metal cation (typically Li⁺ or Na⁺) coordinates to both carbonyl oxygens. The ethyl group on the auxiliary sterically blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face.

Caption: Steric hindrance from the C4-ethyl group directs the electrophile's approach.

Protocol 2.1: Asymmetric Alkylation

Materials:

-

N-Acyl-(S)-4-ethyl-2-oxazolidinone

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Electrophile (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

In a separate flask, prepare or add the base. For NaHMDS (1.1 eq, as a solution in THF), add it dropwise to the substrate solution at -78 °C. For LDA, it is typically pre-formed or added as a commercial solution.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the electrophile (1.2 eq), either neat or as a solution in THF, dropwise at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours. The optimal temperature and time may vary depending on the electrophile's reactivity.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after cleavage.

| Electrophile (E-X) | Base | Typical Diastereomeric Ratio (d.r.) | Typical Yield (%) |

| Benzyl bromide | NaHMDS | >98:2 | 85-95 |

| Methyl iodide | LDA | >95:5 | 80-90 |

| Allyl iodide | NaHMDS | >97:3 | 82-92 |

| Isopropyl iodide | LDA | >90:10 | 70-80 |

Part 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method determines the functional group obtained (e.g., carboxylic acid, ester, alcohol, or amide).

Protocol 3.1: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

-

Alkylated N-acyl oxazolidinone

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃) solution

-

Diethyl ether

Procedure:

-

Dissolve the alkylated imide (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the reaction at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, ~5 eq).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

The aqueous layer now contains the lithium salt of the carboxylic acid and the chiral auxiliary. To recover the auxiliary, extract the aqueous layer with diethyl ether or DCM (3x). The combined organic layers contain the recovered auxiliary.

-

Acidify the aqueous layer to pH ~2 with dilute HCl.

-

Extract the carboxylic acid product with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product.

Protocol 3.2: Reductive Cleavage to a Primary Alcohol

Materials:

-

Alkylated N-acyl oxazolidinone

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

Procedure:

-

Dissolve the alkylated imide (1.0 eq) in anhydrous THF or ether under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the reducing agent (e.g., LiBH₄, 2.0 eq) portion-wise.

-

Stir at 0 °C to room temperature for 2-12 hours until the reaction is complete by TLC.

-

Cool to 0 °C and carefully quench by the slow, dropwise addition of water, followed by Rochelle's salt solution.

-

Stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

The crude mixture contains the desired primary alcohol and the recovered chiral auxiliary. These can be separated by flash column chromatography.

References

-

Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

Société Chimique de France. (Date not available). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France Website. [Link]

-

ResearchGate. (2025). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. ResearchGate. [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

-

PubMed. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. PubMed. [Link]

-

Hruby, V. J., & Qian, X. (Date not available). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. [Link]

-

PubMed. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. PubMed. [Link]

-

Beilstein-Institut. (Date not available). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

PubMed. (Date not available). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. PubMed. [Link]

-

PubMed. (Date not available). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PubMed. [Link]

-

ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

-

Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. [Link]

-

SciSpace. (Date not available). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

PubMed. (Date not available). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. PubMed. [Link]

-

PubMed. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. PubMed. [Link]

Sources

Application Notes and Protocols: N-Boc Protection of Primary Amines with Di-tert-butyl Dicarbonate

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount.[1][2] The protection of amines is a frequent necessity due to their inherent nucleophilicity and basicity.[1][2] Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its widespread application and reliability.[3][4] Introduced via di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), the resulting N-tert-butylcarbamates exhibit remarkable stability across a range of non-acidic conditions, yet can be cleaved under mild acidic protocols, providing a robust and versatile tool for the synthetic chemist.[4][5]

This guide provides an in-depth exploration of the N-Boc protection of primary amines, moving beyond a mere recitation of steps to elucidate the underlying chemical principles. We will delve into reaction mechanisms, compare common protocols, and offer detailed, field-proven methodologies designed for immediate application in a research and development setting.

The Chemistry of N-Boc Protection

The reaction of a primary amine with Boc anhydride results in the formation of a stable carbamate linkage. This transformation is characterized by its efficiency and generally high yields under mild conditions.[3] The Boc group's steric bulk and electronic properties render the protected amine significantly less nucleophilic and basic, effectively masking its reactivity.

Mechanistic Pathways